molecular formula C16H33I B047652 1-Iodohexadecane CAS No. 544-77-4

1-Iodohexadecane

Cat. No.: B047652
CAS No.: 544-77-4
M. Wt: 352.34 g/mol
InChI Key: KMWHQYDMBYABKL-UHFFFAOYSA-N
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Description

1-Iodohexadecane (1-IHD) is an organic compound that has a wide range of applications in scientific research. It is a colorless solid that is soluble in a variety of organic solvents. It is a member of the alkyl iodide family and is used as an alkylating agent in a variety of reactions. 1-IHD has been used as a reagent in organic syntheses, as a catalyst for various reactions, and as a building block for more complex molecules.

Scientific Research Applications

  • Atopic Dermatitis Treatment : A study by Kim et al. (2022) found that 1-Iodohexadecane may alleviate atopic dermatitis lesion severity by disrupting SNARE protein-linked degranulation and enhancing the expressions of skin barrier-related proteins (Kim et al., 2022).

  • Molar Excess Enthalpies Measurement : Embid et al. (1987) used this compound in measuring molar excess enthalpies of binary liquid mixtures of 1-iodoalkanes and n-alkanes (Embid et al., 1987).

  • Dielectric Relaxation Process Study : It was also used by Embid et al. (1989) for studying the dielectric relaxation process of 1-iodoalkanes (Embid et al., 1989).

  • Tobacco Smoke Study : Pritchard et al. (1988) employed this compound to study the physical behavior of sidestream tobacco smoke in controlled atmospheres, demonstrating that a significant fraction of particulate material evaporates when mixed and diluted with clean air (Pritchard et al., 1988).

  • Molecule-Based Electronics : Li et al. (2006) utilized this compound in molecule-based electronics for cyanide-bridged Fe(III)4Ni(II)4 complexes (Li et al., 2006).

  • Non-Covalent Interactions Study : Cabot and Hunter (2009) used complexes between perfluorohexyl iodide and hydrogen-bond acceptors, including this compound, to study the relationship between halogen bonding, hydrogen bonding, desolvation, and the electrostatics of non-covalent interactions (Cabot & Hunter, 2009).

  • Cigarette Smoke Study : Pritchard et al. (1988) also indicated that this compound is a versatile tracer for studies of cigarette smoke in the laboratory and its deposition in both animals and humans (Pritchard et al., 1988).

  • Melanoma-Targeting Probes : El Aissi et al. (2014) found this compound to be a promising melanoma-targeting ligand for addressing anticancer agents to pigmented melanoma (El Aissi et al., 2014).

  • Thyroid Gland Metabolism : Jacoby et al. (1996) described this compound as a natural inhibitor of thyroid gland metabolism (Jacoby et al., 1996).

  • Carbon Nanotube Synthesis : Hlavatý et al. (2000) used 1-Iodohexa-1,3,5-triyne, which polymerizes in aprotic solution to form a solid carbonaceous product containing multi-walled carbon nanotubes, highlighting the potential of this compound in nanotechnology (Hlavatý et al., 2000).

Safety and Hazards

1-Iodohexadecane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and handling in accordance with good industrial hygiene and safety practice .

Mechanism of Action

Target of Action

1-Iodohexadecane primarily targets mast cells and keratinocytes . Mast cells play a crucial role in allergic reactions, while keratinocytes are the predominant cell type in the skin’s outermost layer and contribute to the skin’s barrier function .

Mode of Action

This compound interacts with its targets in a few ways. In mast cells, it inhibits the release of histamine and β-hexosaminidase, substances that contribute to inflammation and allergic reactions . It also suppresses the expression of VAMP8 protein, a SNARE protein involved in the degranulation process . In keratinocytes, this compound enhances the expression of filaggrin and loricrin, proteins that are crucial for the skin’s barrier function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation and skin barrier function. By inhibiting the release of histamine and β-hexosaminidase from mast cells, it can reduce inflammation and allergic reactions . By enhancing the expression of filaggrin and loricrin in keratinocytes, it can strengthen the skin’s barrier function .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its absorption and distribution in the body

Result of Action

The action of this compound results in improved symptoms of atopic dermatitis (AD), a chronic inflammatory skin disease . In a mouse model of AD, treatment with this compound reduced epidermal thickness, mast cell infiltration, and increased the expression of skin barrier proteins . It also reduced the level of β-hexosaminidase in the serum of treated mice .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It is also stable under normal temperatures but can react with strong oxidizing agents . These factors can affect the compound’s action, efficacy, and stability.

Properties

IUPAC Name

1-iodohexadecane
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InChI

InChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWHQYDMBYABKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0049317
Record name 1-Iodohexadecane
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Molecular Weight

352.34 g/mol
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Physical Description

Colorless or pale yellow liquid or melt; mp = 21-23 deg C; [Alfa Aesar MSDS]
Record name 1-Iodohexadecane
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CAS No.

544-77-4, 40474-98-4
Record name 1-Iodohexadecane
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Record name 1-Iodohexadecane
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Record name Hexadecane, iodo-
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Record name Hexadecane, 1-iodo-
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Record name 1-Iodohexadecane
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Record name 1-iodohexadecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 1-Iodohexadecane in alleviating atopic dermatitis?

A1: Research suggests that this compound may work through two primary mechanisms []:

    Q2: Beyond atopic dermatitis, are there other potential therapeutic applications for this compound?

    A2: A study investigating the anticancer properties of Xestospongia testudinaria sponge extract identified this compound as one of the active compounds []. This extract exhibited significant cytotoxicity against HeLa cells, a human cervical cancer cell line. While further research is needed to confirm its specific role, this finding suggests that this compound may have potential as an anticancer agent.

    Q3: How does the structure of this compound influence its incorporation into biological systems?

    A3: Studies on Rhodococcus rhodochrous bacteria reveal that this microorganism can incorporate long-chain haloalkanes, including this compound, into its fatty acids []. The extent of incorporation is influenced by the type of halogen substituent and chain length. The presence of a halogen, especially iodine, at the terminal carbon of the alkane chain significantly increases its incorporation into fatty acids compared to non-halogenated alkanes. This suggests that this compound's structure allows it to mimic fatty acids and integrate into cellular lipids.

    Q4: What is the environmental fate of this compound and are there concerns regarding bioaccumulation?

    A4: While specific data on the environmental degradation of this compound is limited, research on Rhodococcus rhodochrous indicates that bacteria can incorporate this compound into their cellular lipids []. This finding suggests a potential route for this compound to enter the food chain and raises concerns about its bioaccumulation. Further research is needed to fully understand the environmental impact and persistence of this compound.

    Q5: What analytical techniques are used to identify and characterize this compound?

    A5: Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify and quantify this compound in complex mixtures [, ]. This method separates compounds based on their volatility and identifies them by their mass-to-charge ratio.

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